molecular formula C7H10O2 B14416145 Methyl hexa-3,4-dienoate CAS No. 81981-05-7

Methyl hexa-3,4-dienoate

Cat. No.: B14416145
CAS No.: 81981-05-7
M. Wt: 126.15 g/mol
InChI Key: LFOZXTJCPFFTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl hexa-3,4-dienoate is an organic compound with the molecular formula C7H10O2. It is a derivative of hexa-3,4-dienoic acid, where the carboxylic acid group is esterified with methanol. This compound is characterized by its conjugated diene structure, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hexa-3,4-dienoate can be synthesized through the esterification of hexa-3,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then distilled to obtain the pure ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The esterification process is similar to the laboratory method but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl hexa-3,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrogenation: Produces hex-3-enoic acid derivatives.

    Oxidation: Yields carboxylic acids or aldehydes.

    Substitution: Forms various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl hexa-3,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl hexa-3,4-dienoate involves its interaction with various molecular targets. Its conjugated diene structure allows it to participate in Diels-Alder reactions, forming cyclic compounds. Additionally, it can undergo hydrogenation and oxidation reactions, leading to the formation of various biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific diene configuration, which allows for selective reactions and the formation of specific products. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

81981-05-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3,5H,6H2,1-2H3

InChI Key

LFOZXTJCPFFTFD-UHFFFAOYSA-N

Canonical SMILES

CC=C=CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.